Ethanesulfonic acid, 1-chloro-
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Overview
Description
Ethanesulfonic acid, 1-chloro- is a sulfonic acid derivative with the chemical formula CH3CH2SO3H. It is a colorless liquid that is highly soluble in water and has a strong acidic nature. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonic acid, 1-chloro- can be synthesized through several methods. One common method involves the reaction of ethyl iodide with crystallized ammonium sulfite under reflux conditions. The reaction mixture is then treated with lead oxide to remove ammonia, followed by the addition of hydrogen sulfide to precipitate lead sulfide. The final product is obtained by neutralizing the filtrate with barium carbonate .
Industrial Production Methods: In industrial settings, ethanesulfonic acid, 1-chloro- is often produced using a continuous process involving the reaction of ethyl iodide with ammonium sulfite and subsequent purification steps. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonic acid, 1-chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanethiol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium hydrosulfide is used as a reducing agent.
Substitution: Halogenated ethanes are used as starting materials.
Major Products Formed:
Oxidation: Ethanesulfonic acid.
Reduction: Ethanethiol.
Substitution: Various sulfonic acid derivatives.
Scientific Research Applications
Ethanesulfonic acid, 1-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 1-chloro- involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Methanesulfonic acid: Similar in structure but with a methyl group instead of an ethyl group.
Propane-1-sulfonic acid: Similar but with a longer carbon chain.
Butane-1-sulfonic acid: Similar but with an even longer carbon chain.
Uniqueness: Ethanesulfonic acid, 1-chloro- is unique due to its specific chain length and the presence of a chloro group, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. Its strong acidic nature and solubility in water make it particularly useful in various industrial and research applications .
Properties
IUPAC Name |
1-chloroethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S/c1-2(3)7(4,5)6/h2H,1H3,(H,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHORZPMPPHTXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333692 |
Source
|
Record name | Ethanesulfonic acid, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65558-97-6 |
Source
|
Record name | Ethanesulfonic acid, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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